molecular formula C12H10N4 B1394602 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile CAS No. 1272756-63-4

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile

Cat. No.: B1394602
CAS No.: 1272756-63-4
M. Wt: 210.23 g/mol
InChI Key: DXCQCHPKYNCNDM-UHFFFAOYSA-N
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Description

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group at the 6-position, a phenyl group at the 2-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine-4-carbonitrile with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine-4-carbonitrile: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.

    6-Amino-2-phenylpyrimidine-4-carbonitrile: Contains an amino group instead of a methylamino group, which can influence its interaction with molecular targets.

    6-(Dimethylamino)-2-phenylpyrimidine-4-carbonitrile: Contains a dimethylamino group, which may enhance its solubility and bioavailability.

Uniqueness

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is unique due to the presence of the methylamino group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a bioactive molecule and its utility in various applications.

Properties

IUPAC Name

6-(methylamino)-2-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCQCHPKYNCNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221919
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-63-4
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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